Regiochemical Selectivity: 3-Boc Protection Enables Distinct Downstream Derivatization vs. 9-Boc Isomer
tert-Butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate (868407-41-4) carries the Boc protecting group at the 3-position of the bicyclic framework, leaving the secondary amines at positions 7 and 9 free for independent or sequential functionalization. Its regioisomer, 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane (CAS 1419101-28-2), places the Boc group at the bridgehead 9-position, which sterically and electronically shields the bridge nitrogen and alters the reactivity profile of the remaining 3- and 7-positions [1]. In the CCR1 antagonist patent literature, the 3-Boc isomer is specifically identified as the preferred intermediate for constructing 3,7,9-triazabicyclo[3.3.1]nonane-derived antagonists, where the 7- and 9-positions undergo sequential alkylation/acylation to install pharmacophoric elements [2].
| Evidence Dimension | Regiochemistry of Boc protection |
|---|---|
| Target Compound Data | Boc at 3-position; free NH at positions 7 and 9 (CAS 868407-41-4) |
| Comparator Or Baseline | Boc at 9-position; free NH at positions 3 and 7 (CAS 1419101-28-2) |
| Quantified Difference | Different leaving group vectors for parallel medicinal chemistry; 3-Boc isomer explicitly used in CCR1 antagonist synthetic routes, 9-Boc isomer not cited in same context |
| Conditions | Synthetic intermediates for CCR1 antagonist preparation; patent disclosure CN202210000000 / US20070196270A1 |
Why This Matters
Selection of the 3-Boc isomer is mandatory for synthetic routes that require Boc removal and subsequent functionalization at the 3-position while retaining free amine handles at 7 and 9, as documented in CCR1 antagonist development programs.
- [1] Revesz, L.; Blum, E.; Wicki, R. Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Tetrahedron Lett. 2005, 46, 5577–5580. View Source
- [2] Schlapbach, A.; Heng, R.; Revesz, L.; Walchli, R. Compounds as CCR1 Antagonists. U.S. Patent Application US20070196270A1, 2007. View Source
